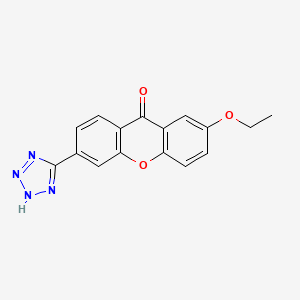

2-Ethoxy-6(5-tetrazolyl)xanthone

説明

Structure

3D Structure

特性

CAS番号 |

89217-08-3 |

|---|---|

分子式 |

C16H12N4O3 |

分子量 |

308.29 g/mol |

IUPAC名 |

2-ethoxy-6-(2H-tetrazol-5-yl)xanthen-9-one |

InChI |

InChI=1S/C16H12N4O3/c1-2-22-10-4-6-13-12(8-10)15(21)11-5-3-9(7-14(11)23-13)16-17-19-20-18-16/h3-8H,2H2,1H3,(H,17,18,19,20) |

InChIキー |

MPTIYRLFOQQXKE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4 |

正規SMILES |

CCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4 |

他のCAS番号 |

89217-08-3 |

同義語 |

2-ethoxy-6(5-tetrazolyl)xanthone BW A827C BWA 827C BWA-827C BWA827C |

製品の起源 |

United States |

Computational and Theoretical Studies on 2 Ethoxy 6 5 Tetrazolyl Xanthone

Microarray Analysis

No microarray studies have been published to provide a broad overview of the changes in gene expression in cells treated with 2-Ethoxy-6(5-tetrazolyl)xanthone.

Quantitative PCR (qPCR)

Targeted qPCR analyses to investigate the upregulation or downregulation of specific genes by this compound have not been reported.

Note: This Section is Strictly Limited to in Vitro Mechanistic Studies, Avoiding Any Discussion of Efficacy, Dosage, Safety, Adverse Effects, or Human Clinical Trials. Focus is on Fundamental Biological Interactions and Pathways.

Molecular Target Identification and Binding Studies (In Vitro)

The primary molecular target identified for compounds structurally related to 2-Ethoxy-6-(5-tetrazolyl)xanthone is the enzyme xanthine (B1682287) oxidase. This enzyme plays a crucial role in purine (B94841) metabolism.

Receptor Binding Assays

Currently, there is no publicly available scientific literature detailing specific receptor binding assays conducted for 2-Ethoxy-6-(5-tetrazolyl)xanthone. Research has primarily focused on its enzymatic interactions rather than binding to specific cell-surface or nuclear receptors.

Enzyme Modulation Studies (In Vitro): Inhibition or Activation Mechanisms

Studies have predominantly characterized 2-Ethoxy-6-(5-tetrazolyl)xanthone and its analogues as inhibitors of xanthine oxidase.

Research on a series of structurally similar compounds, 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, has provided insights into the inhibitory potency against xanthine oxidase. These studies are crucial for understanding the potential activity of 2-Ethoxy-6-(5-tetrazolyl)xanthone. The inhibitory concentrations (IC₅₀) for this series of compounds were found to be in the micromolar to nanomolar range, with one of the most potent compounds, 8u, exhibiting an IC₅₀ value of 0.0288 μM. nih.gov A Lineweaver-Burk plot analysis of a representative compound from this series revealed a mixed-type inhibition of xanthine oxidase. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Related Compounds

| Compound | IC₅₀ (μM) | Type of Inhibition |

| 8u | 0.0288 | Mixed-type |

| Febuxostat (Reference) | 0.0236 | Not specified in study |

This table is based on data for a structurally related compound, not 2-Ethoxy-6-(5-tetrazolyl)xanthone itself.

The nature of the interaction of a representative compound from a structurally related series with xanthine oxidase was determined to be reversible. nih.gov This is a critical aspect of its mechanism, suggesting that the compound does not form a permanent covalent bond with the enzyme.

Protein-Ligand Interaction Analysis

While specific data from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) for 2-Ethoxy-6-(5-tetrazolyl)xanthone is not available, molecular modeling studies on structurally related compounds have offered a glimpse into the binding mode. nih.gov These computational analyses suggest that the tetrazole group of the inhibitor molecule fits into a subpocket of the xanthine oxidase active site, an interaction that is key to its inhibitory effect. nih.gov

Cellular Pathway Modulation Studies (In Vitro, Mechanistic Focus)

Detailed in vitro studies on the modulation of specific cellular signaling pathways by 2-Ethoxy-6-(5-tetrazolyl)xanthone are not extensively reported in the current scientific literature. The primary focus has been on its direct enzymatic inhibition of xanthine oxidase. The inhibition of this enzyme can, in turn, affect cellular processes by reducing the production of uric acid and reactive oxygen species, which are known to influence various signaling cascades. However, direct evidence linking 2-Ethoxy-6-(5-tetrazolyl)xanthone to the modulation of specific downstream pathways in cell-based assays is yet to be established.

Investigation of Intracellular Signaling Cascades

Currently, there is a lack of specific published research detailing the effects of 2-ethoxy-6(5-tetrazolyl)xanthone on intracellular signaling cascades, such as phosphorylation events or its activity in reporter gene assays within established cell lines.

Interaction with Subcellular Organelles

The principal in vitro research on this compound has been its application as an additive in citrate-phosphate-dextrose-adenine (CPDA-1) medium for the storage of red blood cells. nih.gov In this context, the compound demonstrated an ability to lessen hemolysis during a 42-day storage period. nih.gov Furthermore, it did not adversely affect lactate (B86563) production, plasma sodium and potassium levels, or the formation of methemoglobin. nih.gov

Influence on Key Cellular Processes

The influence of this compound on key cellular processes has been primarily observed through its impact on red blood cell metabolism. The compound was found to support the partial maintenance of 2,3-diphosphoglycerate (2,3-DPG) levels over a 42-day storage period. nih.gov Maintaining 2,3-DPG is crucial for preserving the ability of hemoglobin to release oxygen to tissues. While adenine (B156593) triphosphate (ATP) levels were maintained, they were not significantly different from control groups. nih.gov

Interactive Data Table: Effect of this compound on Red Blood Cell Parameters

| Day of Storage | Red Cell 2,3-DPG (mM) |

| Day 7 | 3.44 +/- 0.25 |

| Day 21 | 1.52 +/- 0.37 |

| Day 42 | 0.61 +/- 0.08 |

Data represents mean +/- SEM (n=5). Sourced from Transfusion, 1988. nih.gov

Structure-Mechanism Relationships from In Vitro Data

The available in vitro data, while not extensive, allows for preliminary hypotheses regarding the structure-mechanism relationships of this compound.

Correlation of Specific Structural Features of this compound with Observed Molecular Interactions

The xanthone (B1684191) scaffold, a key structural feature, is known to be a privileged structure in medicinal chemistry, often associated with a wide range of biological activities. The specific substitutions at the 2- and 6-positions of the xanthone core in this compound are critical for its observed effects. The ethoxy group at the 2-position and the tetrazolyl group at the 6-position are presumed to be directly involved in its interaction with hemoglobin, leading to the preservation of its oxygen-delivery function. nih.gov

Elucidation of Putative Binding Modes and Interaction Hotspots with Identified Molecular Targets

While detailed binding mode studies have not been published, the direct effect on hemoglobin suggests a specific interaction with this protein. nih.gov It is hypothesized that this compound binds to a site on the hemoglobin molecule that stabilizes the relaxed (R) state or facilitates the maintenance of allosteric effectors like 2,3-DPG, thereby preserving its function. Further computational and biophysical studies would be necessary to identify the precise binding pocket and key interacting residues.

Future Research Directions for 2 Ethoxy 6 5 Tetrazolyl Xanthone

Exploration of Diversified Synthetic Pathways for Advanced Analogues

The synthesis of 2-Ethoxy-6(5-tetrazolyl)xanthone itself presents an initial challenge, likely involving multi-step processes. Future research should focus on optimizing this synthesis and exploring novel pathways to create a library of advanced analogues. researchgate.net Key areas for investigation include:

Modification of the Xanthone (B1684191) Core: Introducing various substituents (e.g., hydroxyl, methoxy, alkyl groups) at different positions on the xanthone nucleus could significantly alter the compound's electronic and steric properties, potentially influencing its biological activity. researchgate.net

Variation of the Alkoxy Group: Replacing the ethoxy group at the C-2 position with other alkoxy or aryloxy groups could modulate lipophilicity and target engagement.

Derivatization of the Tetrazole Ring: Functionalization of the tetrazole ring, for instance, by N-alkylation or N-arylation, can impact the compound's metabolic stability and pharmacokinetic profile.

Recent advancements in synthetic organic chemistry, such as palladium-catalyzed cross-coupling reactions and microwave-assisted organic synthesis (MAOS), could be employed to efficiently generate these diverse analogues. mdpi.comrsc.org

A hypothetical synthetic scheme for generating analogues is presented below:

| Starting Material | Reagent | Reaction Type | Product |

| Substituted 2-hydroxyxanthone | Alkyl halide | Williamson ether synthesis | 2-Alkoxyxanthone analogue |

| 6-Cyanoxanthone derivative | Sodium azide, Ammonium chloride | Cycloaddition | 6-(5-tetrazolyl)xanthone analogue |

| 2-Ethoxy-6-bromoxanthone | Organoboron reagent | Suzuki coupling | C-6 functionalized analogue |

In-depth Computational Studies on Reactivity, Stability, and Intermolecular Interactions

Computational chemistry offers a powerful tool to predict the properties of this compound and its analogues before their synthesis. researchgate.net Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can be used to determine structural parameters, electronic properties (such as the HOMO-LUMO energy gap), and reactivity descriptors. researchgate.net These calculations can provide insights into the molecule's stability and potential as an antioxidant. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and orientation of the compound within the target's active site. This can help in prioritizing which analogues to synthesize. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its interactions with biological macromolecules, such as proteins or nucleic acids, over time. pnas.org

A table summarizing potential computational studies is provided below:

| Computational Method | Property to be Studied | Potential Significance |

| Density Functional Theory (DFT) | Electronic structure, bond dissociation energies | Prediction of antioxidant capacity and chemical reactivity |

| Molecular Docking | Binding modes and affinities to target proteins | Rational design of more potent inhibitors or modulators |

| Molecular Dynamics (MD) | Conformational stability, intermolecular interactions | Understanding the dynamic nature of the ligand-receptor complex |

Advanced Mechanistic Elucidation of Observed Molecular and Cellular Phenomena through Novel In Vitro Models

Should initial screenings reveal biological activity, a crucial next step will be to elucidate the underlying molecular and cellular mechanisms of action. A variety of in vitro models can be employed for this purpose. nih.gov For instance, if the compound shows anticancer potential, a panel of cancer cell lines could be used to assess its effects on:

Cell Proliferation and Viability: Assays such as the MTS or MTT assay can determine the compound's cytostatic or cytotoxic effects. nih.gov

Apoptosis Induction: The ability of the compound to induce programmed cell death can be investigated through techniques like flow cytometry analysis of Annexin V/Propidium Iodide stained cells and measuring caspase activity. nih.govmdpi.com

Cell Cycle Progression: Flow cytometry can also be used to determine if the compound causes cell cycle arrest at specific checkpoints.

Enzyme Inhibition: If the compound is predicted to target a specific enzyme (e.g., kinases, topoisomerases), enzyme inhibition assays would be essential. nih.gov

The results of these in vitro studies would be critical for understanding the compound's therapeutic potential.

Investigation of Co-crystallization with Target Macromolecules for Structural Biology Insights

Obtaining a high-resolution crystal structure of this compound bound to its biological target is a key goal for understanding its mechanism of action at the atomic level. nih.govnih.gov Co-crystallization is the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice. rsc.org

Successful co-crystallization would provide invaluable information on:

The precise binding mode of the compound.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and specificity.

The conformational changes induced in the target macromolecule upon binding.

This structural information is instrumental for structure-based drug design, enabling the rational optimization of the compound to improve its potency and selectivity. pnas.org The process often requires screening a wide range of conditions, including different buffers, pH levels, and precipitating agents. nih.gov

Development of Advanced Analytical Methods for Research-Level Detection and Quantification

As research on this compound and its analogues progresses, the development of robust and sensitive analytical methods for their detection and quantification will be essential. nih.gov These methods are crucial for a variety of applications, including:

Purity assessment of synthesized compounds.

In vitro and in vivo pharmacokinetic studies.

Metabolism studies.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of xanthone derivatives. nih.govthaiscience.info A reverse-phase HPLC method, likely coupled with UV or mass spectrometry (MS) detection, would need to be developed and validated. nih.govugm.ac.id

Key parameters for method validation would include:

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

The development of such analytical methods would be a critical enabling step for the comprehensive preclinical evaluation of this compound and its future analogues.

Q & A

Q. What are the standard synthetic methodologies for preparing xanthone derivatives like 2-Ethoxy-6(5-tetrazolyl)xanthone?

Xanthone derivatives are typically synthesized via modified Grover, Shah, and Shah (GSS) methods using hydroxybenzoic acid and phenol derivatives. Acylation-dehydration reactions catalyzed by Eaton’s reagent (P₂O₅ in methanesulfonic acid) are common, yielding intermediates that undergo cyclization to form the xanthone core. Substituents like ethoxy and tetrazolyl groups are introduced via nucleophilic substitution or click chemistry . For example, 2,3,4-trihydroxy-5-methyl xanthone was synthesized in 43% yield using gallic acid and o-cresol under thermal conditions (80°C, 3 hours) .

Q. How is structural characterization of xanthone derivatives performed?

Structural elucidation relies on combined spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm aromatic conjugation patterns (e.g., planar xanthone core deviations detected via O(11) atom displacement by X-ray) .

- LCMS : Validates molecular weight and purity .

- X-ray crystallography : Resolves 3D conformation, π-stacking interactions, and hydrogen-bonding networks critical for activity (e.g., xanthone intercalation with DNA in topoisomerase inhibition) .

Q. What in vitro assays are used to evaluate anticancer activity of xanthone derivatives?

Standard assays include:

Q. How do molecular docking studies guide xanthone derivative design?

Docking (e.g., AutoDock Vina) identifies binding modes to targets like Topoisomerase II or COX-2. For example:

- The xanthone ring intercalates DNA, forming π-stacking with ARG503 and hydrogen bonds with GLN778 .

- Substituents like tetrazolyl enhance affinity via metal bonding with Mg²⁺ in catalytic pockets .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize xanthone derivatives?

QSAR employs descriptors like logP, polar surface area, and electronic parameters to predict bioactivity. For instance, a QSAR model for Raji cells identified 70 compounds with IC₅₀ < 10 µM, highlighting hydrophobic substituents (e.g., ethoxy groups) as critical for membrane penetration . Validation via leave-one-out cross-validation (R² > 0.8) ensures model robustness .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., higher potency in WiDR vs. Raji cells) are addressed by:

Q. How does this compound synergize with chemotherapeutics like doxorubicin?

Synergy is quantified via Combination Index (CI) models. For example:

- Co-treatment with doxorubicin reduced IC₅₀ by 4-fold in Raji cells (CI = 0.3, strong synergy) .

- Mechanistic studies show xanthones inhibit drug-resistance pathways (e.g., P-glycoprotein) and enhance doxorubicin’s DNA intercalation .

Q. What structural modifications improve solubility and bioavailability of xanthone derivatives?

- Glycosylation : Adding C- or O-linked glucose increases aqueous solubility (e.g., xanthone glucosides with 10-fold higher dissolution) .

- PEGylation : Attaching polyethylene glycol chains reduces plasma protein binding .

- Prodrug design : Esterification of hydroxyl groups for pH-dependent release in target tissues .

Q. How do xanthones inhibit fungal topoisomerases in drug-resistant strains?

Xanthones like this compound bind yeast Topo II (yTOPO II) via:

Q. What in vivo models validate neuroprotective effects of xanthone derivatives?

Murine models (e.g., B6C3 mice) treated with doxorubicin assess neuroprotection via:

- Biomarker analysis : Reduced TNF-α (ELISA) and oxidative stress (MDA levels) in brain tissue .

- Behavioral tests : Improved motor function in rotarod assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。